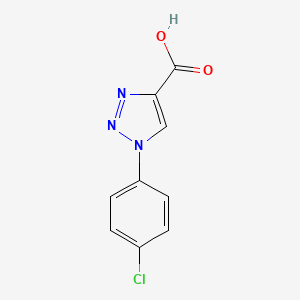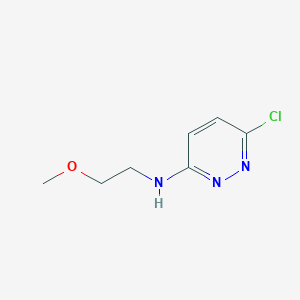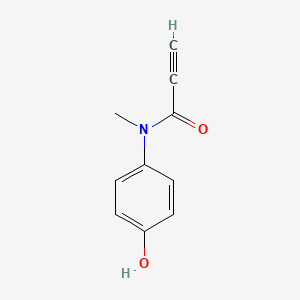
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide
Descripción general
Descripción
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS number: 837-13-6) is a compound that is commonly referred to as N-methyl-4-hydroxy-2-prop-1-en-1-amine, or MHPA. It is an organic compound that is used in a variety of scientific and industrial applications. MHPA is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. It has a melting point of -20°C and a boiling point of 120°C.
Aplicaciones Científicas De Investigación
Antiviral Activity Against Flaviviruses
4-HPR: has demonstrated promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has an established safety record, which makes it a potential candidate for clinical use against viral infections. The compound’s effectiveness in achieving plasma concentrations capable of combating dengue virus has been particularly noted.
Cancer Therapeutics
Historically, fenretinide has been studied for its anticancer properties. It induces apoptosis in cancer cells and has been associated with minimal side effects and no induction of resistance. However, its poor solubility has been a limiting factor in its efficacy, which has led to the exploration of various drug delivery systems to enhance its bioavailability .
Enhancement of Bioavailability
To overcome the challenges of fenretinide’s solubility, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to increase the in vivo exposure of 4-HPR, thereby enhancing its therapeutic potential. Pharmacokinetic studies suggest that these novel formulations could achieve more than a threefold improvement in bioavailability .
Inhibition of Dihydroceramide Desaturase
4-HPR inhibits the enzymatic activity of dihydroceramide Δ4-desaturase 1 (DEGS1) . This action is significant because DEGS1 is involved in the biosynthesis of ceramides, which play a role in cell signaling and apoptosis. By inhibiting DEGS1, fenretinide may influence the metabolic pathways associated with cell growth and death.
SARS-CoV-2 Membrane Fusion Suppression
Research has shown that 4-HPR can suppress the membrane fusion mediated by the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein. This suppression occurs through a decrease in membrane fluidity, which is a critical step in the virus’s entry into host cells. Notably, this effect is independent of DEGS1 inhibition .
Cytochrome P450 Metabolism Inhibition
The exposure of 4-HPR is limited by both solubility and first-pass intestinal elimination. However, it can be improved through the inhibition of cytochrome P450 (CYP) metabolism. By targeting CYP enzymes, researchers can potentially enhance the plasma concentration of fenretinide, making it more effective at lower doses .
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPONHMVWSTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1414733.png)
amine](/img/structure/B1414734.png)
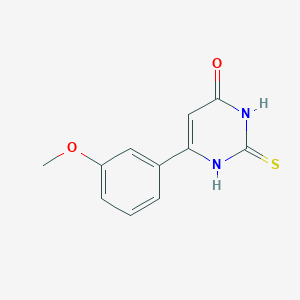
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

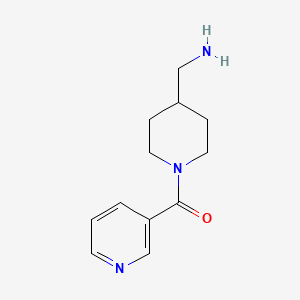
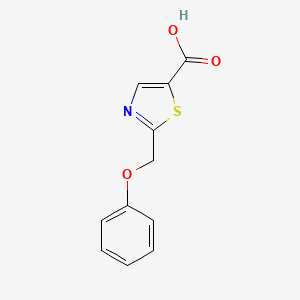

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)

